1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
Description
1-(3-(Dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-pyrrol-2-one core substituted with a dimethylaminopropyl chain at position 1, a hydroxyl group at position 3, an isonicotinoyl (4-pyridinecarbonyl) moiety at position 4, and a 3-methoxyphenyl group at position 5. The dimethylaminopropyl substituent enhances water solubility, while the aromatic and heteroaromatic groups (isonicotinoyl, 3-methoxyphenyl) contribute to electronic and steric properties critical for biological interactions .
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-24(2)12-5-13-25-19(16-6-4-7-17(14-16)29-3)18(21(27)22(25)28)20(26)15-8-10-23-11-9-15/h4,6-11,14,19,26H,5,12-13H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYWARQOIHKVJP-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one, a complex organic compound, has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.
- Antitumor Activity : Research indicates that derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated efficacy against pancreatic and gastric cancer cell lines, suggesting a potential role in cancer therapy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects.
- Induction of Apoptosis : In cancer studies, the compound may induce apoptosis in tumor cells through pathways involving caspases and other apoptotic markers .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrol-2-one Derivatives
Key Observations:
Position 1 Substituents: The dimethylaminopropyl group (Target, Ev10, CID 3148736) confers basicity and solubility, whereas hydroxypropyl (Compound 38) or methoxypropyl (Compound 35) groups reduce basicity but improve hydrophilicity . Compounds with dimethylaminopropyl chains (e.g., Ev10) are structurally closer to the target molecule, suggesting shared solubility profiles.
Position 4 Aroyl Groups: Isonicotinoyl (4-pyridinecarbonyl) in the target compound introduces a planar, electron-deficient aromatic system, contrasting with benzoyl derivatives (e.g., 3-methylbenzoyl in Compound 38) or chlorobenzoyl (Ev10). These differences influence π-π stacking and hydrogen-bonding interactions .
Position 5 Aryl Groups :
- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas 4-fluorophenyl (Ev5) or 4-methoxyphenyl (Ev10) substituents alter electronic density and steric bulk .
Q & A
Q. What synthetic strategies are effective for preparing this pyrrol-2-one derivative, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including cyclization of substituted pyrrolidinones and subsequent functionalization. Key steps include:
- Cyclization : Base-assisted cyclization of aryl-substituted precursors (e.g., using KOH or NaH) to form the pyrrol-2-one core .
- Functionalization : Amine alkylation (e.g., 3-(dimethylamino)propyl group) and acylation (e.g., isonicotinoyl group) via nucleophilic substitution or coupling reactions.
- Optimization : Adjust reaction time (3–24 hours), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.2–1:3) to improve yields (typically 17–86% ). Monitor purity via column chromatography (gradient: ethyl acetate/PE) or recrystallization (ethanol) .
Q. How can spectroscopic methods (NMR, HRMS, FTIR) be used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons from 3-methoxyphenyl at δ 6.8–7.4 ppm, hydroxyl proton at δ 10–12 ppm) and carbon types (e.g., carbonyl carbons at ~170–180 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated for C24H28N3O5: 438.2024; observed m/z: 438.2018 ).
- FTIR : Detect functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, O-H stretch at ~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrrol-2-one derivatives?
Methodological Answer:
- Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst presence) across studies. For example, yields drop significantly when using polar aprotic solvents (e.g., DMF) versus non-polar solvents .
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylated intermediates) that reduce yields.
- Reaction Monitoring : Employ in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with halogenated aryl groups) to assess electronic effects on activity .
- Biological Assays : Use dose-response curves (e.g., IC50 values) in target-specific assays (e.g., enzyme inhibition, cell viability).
- Computational Modeling : Perform docking studies to correlate substituent positions with binding affinity to target proteins (e.g., kinases) .
Q. How can environmental degradation pathways of this compound be modeled in laboratory settings?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (254–365 nm) in aqueous solutions and analyze degradation products via HPLC-MS .
- Hydrolysis Conditions : Test stability at varying pH (2–12) and temperatures (25–60°C) to simulate natural degradation .
- Microbial Degradation : Use soil or water microbiota in bioreactors to identify metabolites and assess biodegradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
